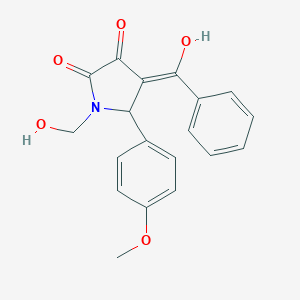
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is a complex organic compound with a unique structure that combines benzoylamino, diethylamino, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoylamino Group:
Esterification: Finally, the esterification reaction is carried out to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The benzoylamino and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylamino group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzoylamino)phenyl 3-[(methylamino)sulfonyl]-4-methylbenzoate
- 3-(Benzoylamino)phenyl 3-[(ethylamino)sulfonyl]-4-methylbenzoate
- 3-(Benzoylamino)phenyl 3-[(propylamino)sulfonyl]-4-methylbenzoate
Uniqueness
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is unique due to the presence of the diethylamino group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds with different alkyl groups.
Propiedades
Fórmula molecular |
C25H26N2O5S |
|---|---|
Peso molecular |
466.6g/mol |
Nombre IUPAC |
(3-benzamidophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate |
InChI |
InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(30,31)23-16-20(15-14-18(23)3)25(29)32-22-13-9-12-21(17-22)26-24(28)19-10-7-6-8-11-19/h6-17H,4-5H2,1-3H3,(H,26,28) |
Clave InChI |
HIPTUULZSMPKBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3,3,3'-tris(4-bromophenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394735.png)

![2-Methoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl thiophene-2-carboxylate](/img/structure/B394738.png)
![ethyl 3,3-bis(2-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394739.png)
![11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B394741.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B394748.png)
![(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B394751.png)
![3',3',6',6'-TETRAMETHYL-1,1',2,2',3',4',5',6',7',8'-DECAHYDROSPIRO[INDOLE-3,9'-XANTHENE]-1',2,8'-TRIONE](/img/structure/B394752.png)

![7,13-dioxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B394754.png)
![2-{(Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B394755.png)
![4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoic acid](/img/structure/B394756.png)
![13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B394757.png)
